molecular formula C6H7NS B7809986 5-Methylpyridine-3-thiol CAS No. 762272-49-1

5-Methylpyridine-3-thiol

Cat. No.: B7809986
CAS No.: 762272-49-1
M. Wt: 125.19 g/mol
InChI Key: NTYHFXOCIUBEJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-3-thiol can be achieved through several methods. One common approach involves the reaction of 5-methylpyridine with thiolating agents under controlled conditions. For example, the reaction of 5-methylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a thiolating agent, which reacts with 5-methylpyridine under acidic conditions to produce the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of thiolating agents, catalysts, and reaction conditions can be tailored to achieve efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Bioconjugation and Protein Modification

5-Methylpyridine-3-thiol is utilized in bioconjugation processes, particularly for modifying proteins through selective reactions with thiols. The quaternization of pyridine derivatives enhances their reactivity towards cysteine residues in proteins, enabling the formation of stable antibody-drug conjugates (ADCs).

  • Case Study: Cysteine-Selective Bioconjugation
    • Researchers demonstrated that quaternized vinyl- and alkynyl-pyridine reagents could react selectively with cysteine-tagged proteins, achieving a precise drug-to-antibody ratio of 2. This method not only improved the stability of the conjugates in human plasma but also retained their specificity towards target cells, such as Her2+ cells .

Development of Thiol Sensors

The compound is also significant in the design of fluorescent and colorimetric probes for thiol detection. These sensors leverage the unique reactivity of thiols to produce measurable signals upon interaction.

  • Case Study: Thiol Reactive Probes
    • Fluorescent probes incorporating this compound have been developed to detect thiols like glutathione (GSH) and cysteine (Cys). One such probe exhibited a detection limit of approximately 3 μM and demonstrated excellent selectivity for Cys over other amino acids. It was successfully used for bioimaging thiols in live cells, showcasing its potential in biological applications .

Medicinal Chemistry Applications

This compound derivatives have been explored for their pharmacological properties. The compound's structure allows it to act as a scaffold for drug design, particularly in developing new therapeutic agents.

  • Case Study: Antiviral Agents
    • Research indicates that pyridine derivatives can serve as precursors for fused heterocycles with significant antiviral activity. For instance, modifications of this compound have led to the synthesis of compounds that inhibit viral replication, highlighting its potential as a lead compound in antiviral drug development .

Chemical Synthesis and Catalysis

In synthetic organic chemistry, this compound can be employed as a reagent or catalyst in various reactions due to its nucleophilic properties.

  • Table: Summary of Applications
Application AreaDescriptionReferences
BioconjugationModifies proteins via selective reactions with thiols; forms stable ADCs
Thiol SensorsUsed in fluorescent probes for detecting thiols; effective in live cell imaging
Medicinal ChemistryServes as a scaffold for developing antiviral agents and other therapeutics
Chemical SynthesisActs as a reagent or catalyst in organic synthesis reactions

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-thiol: Lacks the methyl group at the 5-position.

    5-Methylpyridine: Lacks the thiol group at the 3-position.

    3-Methylpyridine-5-thiol: Has the methyl and thiol groups at different positions.

Uniqueness

5-Methylpyridine-3-thiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

5-Methylpyridine-3-thiol is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the 5-position and a thiol group at the 3-position. This configuration imparts distinct chemical and biological properties that differentiate it from other pyridine derivatives.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest a dose-dependent inhibition of growth, making it a candidate for further development as an antimicrobial agent .

2. Antioxidant Activity

The compound also shows promise as an antioxidant. Its thiol group allows it to participate in redox reactions, which are crucial for maintaining cellular redox balance. This property may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its thiol group, which interacts with electrophilic centers in biological molecules. This interaction can lead to various biochemical effects, including modulation of signaling pathways involved in cellular responses to stress and infection . The compound's ability to form covalent bonds with target molecules is central to its mechanism of action.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
This compoundMethyl and thiol groups on pyridine ringAntimicrobial, antioxidant
Pyridine-3-thiolLacks methyl groupLimited biological activity
5-MethylpyridineLacks thiol groupPrimarily chemical applications
3-Methylpyridine-5-thiolMethyl and thiol groups at different positionsVaries based on positioning

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its potential advantages in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial cultures demonstrated that this compound significantly inhibited bacterial growth, with MIC values indicating strong antibacterial properties .
  • Cell Viability Assays : In vitro assays using cell lines such as MCF-7 (breast cancer) and HEK293T (embryonic kidney) showed that the compound exhibits moderate to strong antiproliferative effects. The MTT assay results indicated a reduction in cell viability upon treatment with varying concentrations of the compound .
  • In Vivo Studies : Toxicological assessments performed on zebrafish models revealed a significant reduction in mortality rates, suggesting potential safety for further development in therapeutic contexts .

Properties

IUPAC Name

5-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHFXOCIUBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312797
Record name 5-Methyl-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762272-49-1
Record name 5-Methyl-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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